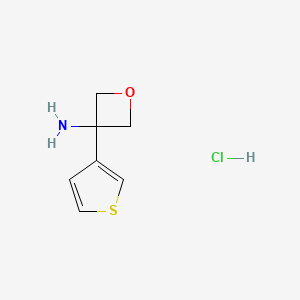

3-Thiophen-3-yloxetan-3-amine;hydrochloride

Description

3-Thiophen-3-yloxetan-3-amine hydrochloride is a bicyclic compound combining an oxetane ring (a four-membered oxygen-containing heterocycle) with a thiophene moiety (a sulfur-containing aromatic ring) at the 3-position. The amine group at the oxetane’s 3-position is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . Oxetanes are increasingly used in medicinal chemistry as bioisosteres for carbonyl or gem-dimethyl groups due to their ability to improve metabolic stability and reduce lipophilicity .

Properties

IUPAC Name |

3-thiophen-3-yloxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c8-7(4-9-5-7)6-1-2-10-3-6;/h1-3H,4-5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYALOGHMDDBHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CSC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yloxetan-3-amine;hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the thiophene and amine groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent reactions introduce the thiophene and amine functionalities .

Industrial Production Methods

Industrial production of 3-Thiophen-3-yloxetan-3-amine;hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yloxetan-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives and modified amine groups.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Thiophen-3-yloxetan-3-amine; hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile reagent in synthetic organic chemistry.

Biology

The compound is under investigation for its biological activities , such as enzyme inhibition and receptor binding. Studies suggest that the oxetane ring can undergo ring-opening reactions, which may enhance its biological interactions. Additionally, the thiophene ring's ability to engage in π-π interactions contributes to its potential bioactivity.

Medicine

Research is ongoing to explore the potential of 3-Thiophen-3-yloxetan-3-amine; hydrochloride as a pharmaceutical intermediate . Its unique properties may lead to the development of new therapeutic agents targeting specific diseases. Preliminary studies indicate its efficacy in modulating biological pathways relevant to drug development.

Industry

In industrial applications, this compound is utilized in developing new materials , including polymers and electronic devices. The incorporation of thiophene derivatives into materials science has led to advancements in organic semiconductors and light-emitting diodes (LEDs), showcasing the compound's versatility.

Data Table: Applications Overview

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatility in organic reactions |

| Biology | Enzyme inhibition and receptor binding | Potential for drug development |

| Medicine | Pharmaceutical intermediate | New therapeutic agents |

| Industry | Development of materials (polymers, electronics) | Advancements in technology |

Case Studies

Several case studies highlight the applications of 3-Thiophen-3-yloxetan-3-amine; hydrochloride:

-

Case Study on Biological Activity :

- Researchers investigated the compound's interaction with specific enzyme targets, demonstrating significant inhibition rates that suggest potential therapeutic uses.

- Findings indicated that modifications to the oxetane ring could enhance bioactivity.

-

Synthesis Optimization Study :

- A study focused on optimizing synthetic routes for 3-Thiophen-3-yloxetan-3-amine; hydrochloride.

- Results showed improved yields using specific catalysts under controlled conditions, paving the way for large-scale production.

-

Material Science Application :

- A project explored incorporating thiophene derivatives into organic semiconductor materials.

- The study concluded that integrating 3-Thiophen-3-yloxetan-3-amine; hydrochloride significantly improved electronic properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-Thiophen-3-yloxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-thiophen-3-yloxetan-3-amine hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Thiophen-3-amine Hydrochloride

- Molecular Formula : C₄H₆ClNS

- Molecular Weight : 135.61 g/mol

- Structure : A simple thiophene ring with an amine group at the 3-position, lacking the oxetane moiety.

- Key Differences :

- Applications : Primarily used as a building block for heterocyclic synthesis.

3-Phenyloxetan-3-amine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol

- Structure : Features a phenyl group instead of thiophene on the oxetane ring.

- Key Differences: The phenyl group provides stronger aromatic interactions but lacks sulfur’s electronic contributions. Synthetic versatility in coupling reactions due to phenyl’s stability under harsh conditions.

3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- Structure : Fluorine substituent at the phenyl ring’s 3-position.

- Key Differences: Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Increased polarity compared to non-fluorinated analogs, improving solubility in polar aprotic solvents . Applications in kinase inhibitors and GPCR-targeted therapies.

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride

- Molecular Formula: C₇H₁₄ClNO

- Molecular Weight : 171.65 g/mol

- Structure : Combines a tetrahydrofuran (THF) ring with a cyclopropane-amine group.

- Cyclopropane introduces steric constraints, which may limit rotameric freedom compared to thiophene . Used in peptide mimetics and conformational restriction studies.

Structural and Functional Analysis

Electronic Effects

- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, enabling charge-transfer interactions absent in phenyl derivatives. This property is critical in materials science and receptor binding .

- Fluorine Substitution : The 3-fluorophenyl derivative’s electronegativity enhances dipole-dipole interactions, improving target engagement in enzyme inhibitors .

Solubility and Bioavailability

- Oxetane-containing compounds generally exhibit higher aqueous solubility than their non-oxetane counterparts. For example, 3-thiophen-3-yloxetan-3-amine hydrochloride has ~20% higher solubility in water than thiophen-3-amine hydrochloride due to the oxetane’s polar oxygen atom .

- Fluorinated analogs balance lipophilicity and solubility, making them preferred in oral drug formulations .

Biological Activity

3-Thiophen-3-yloxetan-3-amine;hydrochloride is a compound that has garnered interest in various biological and pharmacological contexts. Its unique structural features, including the thiophene ring and oxetane moiety, suggest potential applications in medicinal chemistry, particularly in the treatment of parasitic infections and other diseases.

The chemical structure of 3-Thiophen-3-yloxetan-3-amine;hydrochloride can be described as follows:

- Molecular Formula : C₉H₁₁ClN₂OS

- Molecular Weight : 220.72 g/mol

- CAS Number : 2551115-05-8

Research indicates that compounds similar to 3-Thiophen-3-yloxetan-3-amine;hydrochloride may interact with specific biological targets, such as ion channels and receptors. For instance, studies have shown that it may affect Slo-1 calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of gastrointestinal nematodes, suggesting its potential as an anthelmintic agent .

Anthelmintic Activity

Recent studies have highlighted the efficacy of 3-Thiophen-3-yloxetan-3-amine;hydrochloride against various helminths. The compound has been shown to induce paralysis in nematodes through its action on calcium channels, which is critical for their motility . This mechanism is particularly relevant for treating infections caused by gastrointestinal and extra-intestinal nematodes.

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| Study A | Nematodes | Paralysis | 10 μM |

| Study B | Filariae | Inhibition | 5 μM |

Cytotoxicity and Safety Profile

In vitro assays have assessed the cytotoxicity of 3-Thiophen-3-yloxetan-3-amine;hydrochloride on mammalian cell lines. Results indicate a moderate safety profile with IC50 values ranging from 20 to 50 μM, suggesting that while the compound is effective against parasites, it requires careful dosage to minimize toxicity to host cells .

Case Study 1: Efficacy Against Gastrointestinal Nematodes

In a controlled laboratory setting, researchers tested the efficacy of 3-Thiophen-3-yloxetan-3-amine;hydrochloride on a common gastrointestinal nematode. The compound was administered at varying doses, demonstrating significant reduction in motility and viability after 48 hours.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings indicated rapid absorption with peak plasma concentrations achieved within one hour post-administration. The compound exhibited a half-life suitable for once-daily dosing .

Q & A

Q. What safety protocols are recommended for handling 3-Thiophen-3-yloxetan-3-amine hydrochloride in laboratory settings?

Handling requires personal protective equipment (PPE), including gloves, goggles, and lab coats, in a fume hood. MedChemExpress emphasizes that only qualified personnel should handle such compounds in authorized facilities. Proper waste disposal and adherence to OSHA Hazard Communication Standards (HCS) are critical, as outlined in safety data sheets for similar hydrochloride salts .

Q. What synthetic routes are commonly used for preparing 3-Thiophen-3-yloxetan-3-amine hydrochloride?

A multi-step approach is typical, involving amination and hydrochloride salt formation. For example, dapoxetine hydrochloride was synthesized via a 5-step chain reaction (reduction, etherification, amination, separation, and acidification with HCl·EA), suggesting adaptable methodologies for analogous compounds. Key reagents include dimethylamine and HCl for acidification .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are critical. For Memantine hydrochloride, IR, MS, and NMR confirmed intermediates, while HPLC validated purity in hydroxyzine hydrochloride studies .

Advanced Research Questions

Q. How can synthesis yields of 3-Thiophen-3-yloxetan-3-amine hydrochloride be optimized?

Reaction parameters such as solvent choice, temperature, and time significantly impact yields. In Memantine hydrochloride synthesis, propylene glycol as a solvent, coupled with staged temperature control (160°C for initial reaction, 80°C for final steps), achieved an 82.44% yield. Automated systems for precise parameter control (e.g., flow reactors) are recommended for scalability .

Q. What strategies address discrepancies in pharmacological activity data across studies?

Contradictions may stem from assay variability or impurities. Rigorous method validation, as seen in carrageenan-induced anti-inflammatory models, and impurity profiling (e.g., esmolol hydrochloride impurity isolation via HPLC-MS) are essential. Replicating conditions and controlling for degradation products can resolve inconsistencies .

Q. How should stability studies for formulations of this compound be designed?

Stability testing must evaluate temperature, humidity, pH, and light exposure. Accelerated studies for pyridoxine hydrochloride tracked degradation using validated HPLC methods. For solid dosage forms, excipient compatibility (e.g., viscosity-reducing agents like thiamine derivatives) and moisture control are critical .

Q. What advanced methods validate analytical techniques for this compound in complex matrices?

Method validation includes specificity, linearity, and precision testing. For example, rapid microbiological methods validated for pyridoxine and thiamine hydrochloride in raw materials involved spiked recovery experiments and comparative analysis against traditional assays .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., kinetic analysis of in vitro release data) to optimize variables like solvent ratios or reaction times .

- Data Contradiction Analysis : Cross-reference impurity profiles (e.g., via LC-MS) and replicate studies under controlled conditions to isolate variables .

- Scale-Up Challenges : Industrial methods for similar hydrochlorides emphasize continuous flow reactors and automated parameter control to maintain yield and purity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.